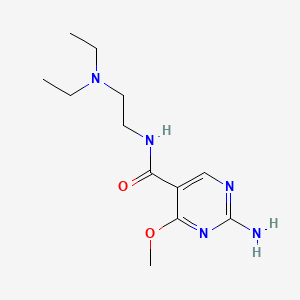
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is a synthetic organic compound belonging to the pyrimidinecarboxamide family This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a methoxy group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the amino group with a diethylaminoethyl halide under basic conditions.
Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified electronic properties.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties. It may have potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group enhances its ability to penetrate cell membranes, while the methoxy group may influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide
- 2-Amino-N-[2-(3-carbamoyl-1-piperidinyl)ethyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Uniqueness
5-Pyrimidinecarboxamide, 2-amino-N-(2-(diethylamino)ethyl)-4-methoxy- is unique due to its specific combination of functional groups. The presence of the diethylaminoethyl group provides enhanced solubility and membrane permeability, while the methoxy group contributes to its chemical stability and reactivity. These features distinguish it from other similar compounds and make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
72429-53-9 |
|---|---|
Molecular Formula |
C12H21N5O2 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-amino-N-[2-(diethylamino)ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H21N5O2/c1-4-17(5-2)7-6-14-10(18)9-8-15-12(13)16-11(9)19-3/h8H,4-7H2,1-3H3,(H,14,18)(H2,13,15,16) |
InChI Key |
GZCYPUTWPAOFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


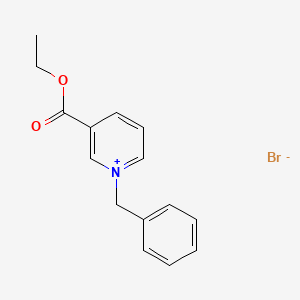

![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
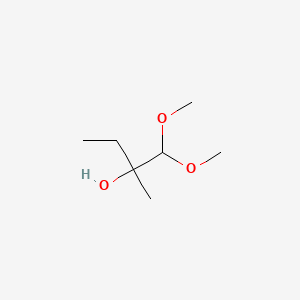
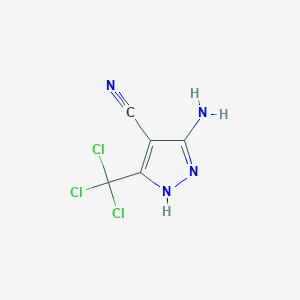
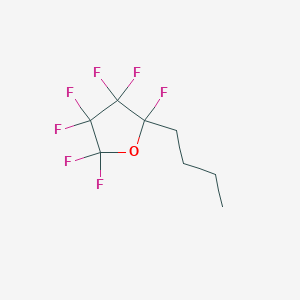
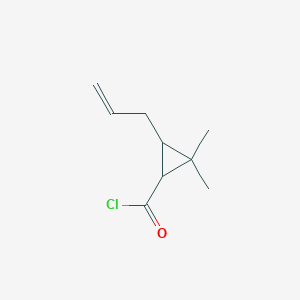
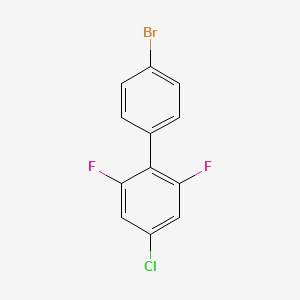
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

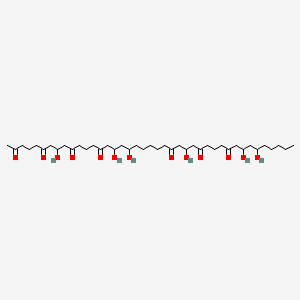
silane](/img/structure/B14454401.png)
